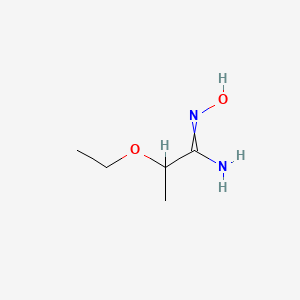
6-Hydroxyiminohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxyiminohexanoic acid is a chemical compound with the molecular formula C6H11NO3. It is known for its role as a building block in various chemical syntheses and industrial applications. The compound is characterized by the presence of a hydroxyimino group attached to a hexanoic acid backbone, making it a versatile intermediate in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyiminohexanoic acid can be achieved through several methods. One common approach involves the oxidation of 6-aminohexanoic acid using suitable oxidizing agents. Another method includes the use of multi-enzyme cascade reactions, where enzymes such as alcohol dehydrogenase and Baeyer-Villiger monooxygenase are employed to convert precursors into the desired product .
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes. For instance, whole cells of Escherichia coli co-expressing specific enzymes can be used to produce the compound efficiently. This method is advantageous as it eliminates the need for external cofactors and reduces the accumulation of intermediates .
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxyiminohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-oxohexanoic acid.
Reduction: Reduction reactions can convert it into 6-aminohexanoic acid.
Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Enzymatic catalysts such as Baeyer-Villiger monooxygenase are employed in biocatalytic processes.
Major Products Formed
6-Oxohexanoic Acid: Formed through oxidation.
6-Aminohexanoic Acid: Formed through reduction.
Various Substituted Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
6-Hydroxyiminohexanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of polymers and other complex molecules.
Biology: The compound is used in enzyme studies and metabolic pathway research.
Industry: It is utilized in the production of biodegradable polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 6-Hydroxyiminohexanoic acid involves its interaction with specific enzymes and molecular targets. For example, in biocatalytic processes, the compound acts as a substrate for enzymes such as alcohol dehydrogenase and Baeyer-Villiger monooxygenase. These enzymes facilitate the conversion of the compound into various products through oxidation and reduction reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Aminohexanoic Acid: A derivative of hexanoic acid with an amino group.
6-Hydroxyhexanoic Acid: Similar in structure but lacks the hydroxyimino group.
Adipic Acid: A dicarboxylic acid used in the production of nylon and other polymers.
Uniqueness
6-Hydroxyiminohexanoic acid is unique due to the presence of the hydroxyimino group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in various chemical syntheses and industrial applications .
Eigenschaften
CAS-Nummer |
24552-57-6 |
|---|---|
Molekularformel |
C6H11NO3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
6-hydroxyiminohexanoic acid |
InChI |
InChI=1S/C6H11NO3/c8-6(9)4-2-1-3-5-7-10/h5,10H,1-4H2,(H,8,9) |
InChI-Schlüssel |
ZCEANQJUYPDYFM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)O)CC=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


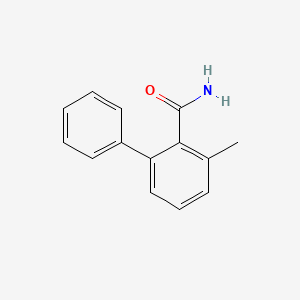
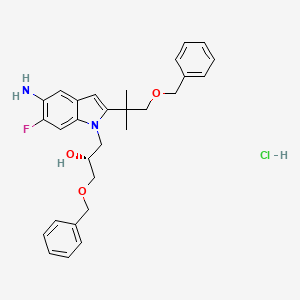
![N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B14117543.png)
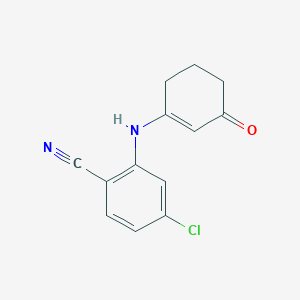
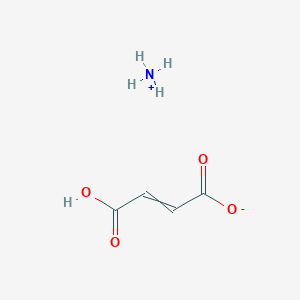
![2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B14117573.png)
![(NZ)-N-[(4-chloro-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B14117578.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14117594.png)
![[2-[3,4-Di(octadecanoyloxy)oxolan-2-yl]-2-hydroxyethyl] octadecanoate](/img/structure/B14117600.png)
![1-(2-methylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117610.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid](/img/structure/B14117611.png)
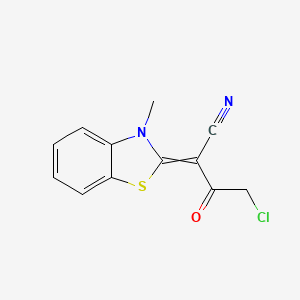
![methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14117618.png)
